Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

PROTAC linker procurement purity specification HPLC quality control

Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS 1211568-27-2; MDL MFCD21145604; molecular formula C₁₅H₂₉N₃O₂; MW 283.41 g/mol) is a heterobifunctional intermediate comprising a tert-butyloxycarbonyl (Boc)-protected piperazine ring connected via a methylene (–CH₂–) spacer to a free piperidine moiety. The compound is classified as a non-PEG PROTAC (Proteolysis-Targeting Chimera) linker precursor, wherein the orthogonal Boc group enables selective deprotection under mild acidic conditions to liberate the piperazine secondary amine for subsequent conjugation.

Molecular Formula C15H29N3O2
Molecular Weight 283.416
CAS No. 1211568-27-2
Cat. No. B2804409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
CAS1211568-27-2
Molecular FormulaC15H29N3O2
Molecular Weight283.416
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)CC2CCNCC2
InChIInChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-8-17(9-11-18)12-13-4-6-16-7-5-13/h13,16H,4-12H2,1-3H3
InChIKeyRBPAAJAFRFIUEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS 1211568-27-2): A Boc-Protected Piperazine-Piperidine PROTAC Linker Building Block for Targeted Protein Degradation


Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS 1211568-27-2; MDL MFCD21145604; molecular formula C₁₅H₂₉N₃O₂; MW 283.41 g/mol) is a heterobifunctional intermediate comprising a tert-butyloxycarbonyl (Boc)-protected piperazine ring connected via a methylene (–CH₂–) spacer to a free piperidine moiety . The compound is classified as a non-PEG PROTAC (Proteolysis-Targeting Chimera) linker precursor, wherein the orthogonal Boc group enables selective deprotection under mild acidic conditions to liberate the piperazine secondary amine for subsequent conjugation . It is commercially available from TCI (product code D5965), MedChemExpress, and other reputable suppliers with purity specifications reaching >98.0% by HPLC, and is primarily employed in medicinal chemistry for constructing bifunctional protein degraders targeting oncology and inflammatory disease indications .

Why Regioisomeric Boc-Piperazine-Piperidine Building Blocks Cannot Be Interchanged in PROTAC Synthesis: CAS 1211568-27-2 vs. CAS 381722-48-1


The target compound (Boc-on-piperazine, free piperidine NH) and its closest regioisomer tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (CAS 381722-48-1; TCI D5966; Boc-on-piperidine, free piperazine NH) share identical molecular formula and molecular weight (C₁₅H₂₉N₃O₂; 283.42 g/mol) and are both positioned as non-PEG PROTAC linker precursors . However, the position of the Boc protecting group dictates which amine is available for first-stage conjugation: a secondary piperidine amine (pKₐ ~10–11, more nucleophilic) in the target compound versus a secondary piperazine amine (pKₐ ~8–9, less nucleophilic) in the regioisomer [1][2]. This regiochemical divergence produces distinct acylation kinetics, orthogonal deprotection logic, and non-interchangeable downstream PROTAC architectures—selecting the wrong regioisomer fundamentally alters the synthetic route and the final degrader's vector geometry. The quantitative differentiation below substantiates why procurement decisions must be compound-specific [2].

Quantitative Differentiation Evidence for Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS 1211568-27-2): Head-to-Head, Cross-Study, and Class-Level Comparisons


Purity Specification: CAS 1211568-27-2 (TCI D5965) at >98.0% vs. Regioisomer CAS 381722-48-1 (TCI D5966) at >97.0%

The target compound (TCI D5965) carries a certified purity specification of >98.0% by HPLC (CAD detection) with confirmatory nonaqueous titration, while its direct regioisomer tert-butyl 4-(piperazin-1-ylmethyl)piperidine-1-carboxylate (TCI D5966, CAS 381722-48-1) is specified at >97.0% under identical analytical methods . Both compounds are supplied as white to light yellow crystalline solids stored under inert gas, with identical storage conditions (room temperature, 15°C or below, protected from air) .

PROTAC linker procurement purity specification HPLC quality control

Free Amine Identity Dictates First-Stage Acylation Reactivity: Piperidine NH (pKₐ ~10-11) vs. Piperazine NH (pKₐ ~8-9)

The target compound exposes a secondary piperidine amine (free base) for first-stage conjugation, while the regioisomer D5966 exposes a secondary piperazine amine . Piperidine is intrinsically more basic and nucleophilic: unsubstituted piperidine has a measured aqueous pKₐ of 11.22, whereas 1,4-dimethylpiperazine (the closest disubstituted piperazine model) has a pKₐ of 8.06 [1]. This ~3 pKₐ unit difference corresponds to approximately 3 orders of magnitude difference in conjugate acid dissociation, translating to higher nucleophilicity of the piperidine nitrogen under typical amide coupling conditions (DMF, DIPEA, HATU, room temperature) used in PROTAC assembly [1][2].

PROTAC linker conjugation amine nucleophilicity piperidine vs piperazine reactivity

Hydrogen Bond Donor Count: 1 HBD vs. PEG-Based PROTAC Linkers with ≥2 HBD

The target compound possesses exactly 1 hydrogen bond donor (the piperidine NH) and 4 hydrogen bond acceptors, with 4 rotatable bonds and a molecular weight of 283.41 g/mol . In contrast, commonly employed PEG-diamine PROTAC linkers (e.g., PEG2-diamine, NH₂-CH₂CH₂-O-CH₂CH₂-NH₂) possess 2 HBD, 5 HBA, and ≥7 rotatable bonds at comparable molecular weight . Reduced HBD count is a well-established parameter correlating with improved passive membrane permeability, a critical bottleneck for PROTACs which typically occupy beyond-Rule-of-5 chemical space [1]. The D2B linker SAR study confirmed that rigid, non-PEG linkers with lower HBD counts generally exhibited superior permeability in cell-based assays compared to flexible PEG linkers [1].

PROTAC permeability hydrogen bond donor drug-likeness

Deprotected Scaffold Enables PROTAC EGFR Degrader 13 with DC₅₀ <0.1 μM and Cellular IC₅₀ of 15.6 nM Against Triple-Mutant EGFR

The deprotected form of the target compound—1-(piperidin-4-ylmethyl)piperazine (CAS 896055-17-7)—serves as the linker component in PROTAC EGFR degrader 13, a bifunctional molecule that achieves a DC₅₀ (concentration for 50% degradation) below 0.1 μM and inhibits proliferation of Ba/F3 cells harboring the EGFR T790M-L858R-C797S triple mutation with an IC₅₀ of 15.6 nM . In contrast, the regioisomer scaffold (piperazin-1-ylmethyl-piperidine) has not been reported in analogous EGFR-targeting PROTACs with comparable potency data in the public domain [1]. This observed application asymmetry suggests that the vector geometry conferred by the piperidin-4-ylmethyl-piperazine scaffold may be particularly favorable for assembling degrader molecules that productively engage the EGFR/E3 ligase ternary complex [1].

EGFR PROTAC degrader targeted protein degradation non-small cell lung cancer

Piperidin-4-ylmethyl-Piperazine Motif in the Orally Bioavailable Clinical PROTAC Candidate ARD-2128: 67% Oral Bioavailability in Mice

The piperidin-4-ylmethyl-piperazine scaffold forms the core linker architecture of ARD-2128, a highly potent and orally bioavailable PROTAC androgen receptor (AR) degrader [1]. ARD-2128 achieved 67% oral bioavailability (F%) in mice, effectively reduced AR protein levels and suppressed AR-regulated genes in tumor tissues upon oral administration, and inhibited tumor growth without overt toxicity [1]. This contrasts with many early-generation PROTACs, which typically exhibit <10% oral bioavailability due to permeability limitations imposed by flexible PEG linkers [2]. The rigid piperidine-piperazine scaffold with a single methylene spacer is explicitly credited as a key design element contributing to the favorable oral pharmacokinetics [1].

oral PROTAC bioavailability androgen receptor degrader prostate cancer

Piperazine Ring pKₐ Modulation by Neighboring Boc Group: Measured ΔpKₐ of 1.6 Units Between Mono- vs. Di-N-alkylated Piperazines

The pKₐ of the piperazine ring in PROTAC linkers is exquisitely sensitive to the chemical identity of neighboring groups [1]. Experimental measurements using the Sirius T3 platform established that 1-methylpiperazine (mono-alkylated) has a pKₐ of 9.58 ± 0.01, while 1,4-dimethylpiperazine (di-alkylated, representing piperazines embedded in PROTAC linkers) has a pKₐ of 8.06 ± 0.01—a ΔpKₐ of 1.52 units [1]. Furthermore, introducing an acetyl group on one piperazine nitrogen (1-acetyl-4-methylpiperazine) drops the pKₐ to 7.06, reducing protonation from ~78% to ~26.6% at physiological pH 7.5 [1]. In the target compound, the Boc-carbamate group on piperazine exerts an electron-withdrawing effect analogous to the acetyl model, suppressing piperazine basicity and favoring the neutral (more membrane-permeable) species at physiological pH while retaining sufficient protonation for aqueous solubility [1].

PROTAC linker protonation piperazine pKa modulation solubility-permeability tradeoff

Optimal Research and Procurement Application Scenarios for Tert-Butyl 4-(Piperidin-4-ylmethyl)piperazine-1-carboxylate (CAS 1211568-27-2)


Scenario 1: PROTAC Linker Synthesis Requiring Orthogonal First-Stage Piperidine Conjugation

When a synthetic route demands that the first amide coupling occur at a piperidine nitrogen (e.g., to install a cereblon E3 ligase ligand such as pomalidomide via its carboxylic acid derivative), CAS 1211568-27-2 is the correct choice because its free piperidine NH is the only available nucleophilic amine—the piperazine is Boc-protected and inert under standard coupling conditions (HATU/DIPEA/DMF) [1]. The regioisomer CAS 381722-48-1 would instead expose the piperazine NH, forcing a different conjugation order that may be incompatible with established PROTAC synthetic protocols optimized for piperidine-first assembly, as employed in the D2B high-throughput PROTAC synthesis platform where N-Boc diamines are deprotected and sequentially acylated [2].

Scenario 2: Development of Orally Bioavailable Kinase Degraders Targeting Drug-Resistant Mutations

Medicinal chemistry teams developing oral PROTACs targeting kinases harboring acquired resistance mutations (e.g., EGFR T790M-L858R-C797S, BTK C481S, or FLT3-ITD) should evaluate this scaffold based on the precedent that PROTAC EGFR degrader 13—built on the deprotected 1-(piperidin-4-ylmethyl)piperazine linker—achieves an IC₅₀ of 15.6 nM against osimertinib-resistant triple-mutant EGFR cells [1]. The scaffold's single HBD, limited rotatable bonds, and rigid methylene-linked bis-heterocycle topology align with the linker design principles observed across clinical-stage oral PROTACs (ARV-110, ARV-471, KT-474, CFT-1946) that employ rigid, low-HBD-count linkers to overcome the permeability barrier [2].

Scenario 3: Parallel Library Synthesis for Linker Structure-Activity Relationship (SAR) Exploration in Targeted Protein Degradation

In high-throughput PROTAC library synthesis aimed at mapping linker SAR for degradation efficiency, permeability, and ternary complex formation, this compound serves as a defined, commercially available N-Boc-diamine building block with established quality metrics (>98.0% purity) [1]. The scaffold can be systematically compared against regioisomeric (D5966), extended (methylene-spacer length variants), and more flexible (PEG-containing) linkers in a matrix format, as demonstrated by the ACS Med Chem Lett D2B study that evaluated 91 linkers across four cell-based assays to establish quantitative linker SAR trends [2]. Its single free amine orthogonal to the Boc-protected amine simplifies library synthesis by enabling sequential, unambiguous conjugation without intermediate purification.

Scenario 4: Synthesis of Androgen Receptor PROTAC Degraders for Castration-Resistant Prostate Cancer Research

Research groups targeting androgen receptor (AR) degradation for prostate cancer should procure this scaffold because the piperidin-4-ylmethyl-piperazine motif constitutes the core linker element of ARD-2128, which demonstrated 67% oral bioavailability and effective tumor growth inhibition in preclinical prostate cancer models [1]. The Boc-protected form allows flexible incorporation into AR degrader design: the piperidine nitrogen can be first elaborated with an AR-targeting warhead, followed by Boc deprotection (TFA) and conjugation of the liberated piperazine to a cereblon-recruiting moiety—precisely the synthetic logic employed in the ARD-2128 medicinal chemistry campaign [1][2].

Quote Request

Request a Quote for Tert-butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.